2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide
CAS No.: 1909308-84-4
VCID: VC7435982
Molecular Formula: C13H16N4O
Molecular Weight: 244.298
* For research use only. Not for human or veterinary use.

Description |
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide is an organic compound that combines a benzylamino group with a pyrazole moiety, specifically at the 1-methyl-1H-pyrazole-5-yl position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antidiabetic properties. Biological Activities2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide is being investigated for its potential anti-inflammatory and antidiabetic properties. The mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity related to glucose metabolism. Anti-Inflammatory ActivityPyrazole derivatives, including this compound, often exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or other inflammatory mediators. This suggests that 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide could potentially reduce inflammation through similar mechanisms. Applications in Medicinal ChemistryThe primary applications of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide lie in medicinal chemistry and pharmaceutical research. It is being explored for its potential therapeutic benefits, particularly in conditions where inflammation or metabolic dysregulation is a key factor. Comparison with Other Pyrazole DerivativesOther pyrazole derivatives, such as 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives, have shown significant anti-inflammatory activity. These compounds highlight the diverse biological activities of pyrazole-based molecules, which can serve as a foundation for further drug development . |
---|---|
CAS No. | 1909308-84-4 |
Product Name | 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide |
Molecular Formula | C13H16N4O |
Molecular Weight | 244.298 |
IUPAC Name | 2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetamide |
Standard InChI | InChI=1S/C13H16N4O/c1-17-11(7-8-16-17)12(13(14)18)15-9-10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H2,14,18) |
Standard InChIKey | WMMMCTRMKUYERO-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C(C(=O)N)NCC2=CC=CC=C2 |
Solubility | not available |
PubChem Compound | 121552633 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume